

Sanggenon C cell culture concentration range

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Sanggenon C

CAS No.: 80651-76-9

Cat. No.: S542400

Get Quote

Sanggenon C Working Concentration Table

The table below summarizes the concentrations of **Sanggenon C** used in various cell culture experiments as reported in the literature.

Cell Type	Experiment Type	Concentration Range	Key Findings / Effects	Source (Year)
Glioblastoma (U-87 MG, LN-229)	Cytotoxicity / Proliferation (48h)	10 - 20 μ M	Suppressed cell proliferation in a dose-dependent manner. [1]	2023
Normal Glial (SVGP12)	Cytotoxicity (48h)	Relatively high concentrations	Higher median lethal concentration than GBM cells, suggesting a therapeutic window. [1]	2023
Gastric Cancer (HGC-27, AGS)	Proliferation (24h)	4 - 12 μ M	Inhibited cell proliferation (IC50: \sim 9 μ M). [2]	2022
Gastric Cancer (HGC-27, AGS)	Apoptosis & Cell Cycle (24h)	6 - 10 μ M	Induced apoptosis and caused G0/G1 phase cell cycle arrest. [2]	2022

Cell Type	Experiment Type	Concentration Range	Key Findings / Effects	Source (Year)
Colon Cancer (LoVo, HT-29, SW480)	Proliferation (0-72h)	5 - 80 μ M	Inhibited proliferation in a time- and dose-dependent manner. [3] [4]	2017
Colon Cancer (HT-29)	Apoptosis & ROS (24h)	10 - 40 μ M	Induced apoptosis and increased reactive oxygen species (ROS) generation. [3] [4]	2017
Porcine Alveolar Macrophages (PAMs)	Antiviral (PRRSV)	10 μ M	Effectively inhibited PRRSV infection. [5]	2023

Detailed Experimental Protocols

Here are the methodologies for key experiments cited in the table, which you can adapt for your own work.

Cell Proliferation and Viability Assay (CCK-8)

This is a common method to assess cell health and proliferation after compound treatment [3] [4].

- **Cell Seeding:** Seed cells in a 96-well culture plate at a density of 5×10^3 cells per well and allow them to adhere for 12 hours [3] [4].
- **Compound Treatment:** Replace the medium with fresh medium containing **Sanggenon C** at your desired concentrations (e.g., 0, 5, 10, 20, 40, 80 μ M). Include a vehicle control (e.g., DMSO) [3] [4].
- **Incubation:** Incubate the cells for the desired time periods (e.g., 0, 12, 24, 48, 72 hours) [3] [4].
- **Viability Measurement:** At 2 hours before the end of each incubation period, add 10 μ L of CCK-8 reagent to each well. After incubation, measure the absorbance at 450 nm using a microplate reader. The amount of formazan dye formed is proportional to the number of living cells [3] [4].

Apoptosis Analysis by Flow Cytometry

This protocol is used to quantify the percentage of cells undergoing apoptosis [1].

- **Treatment:** Treat cells (e.g., U-87 MG, LN-229) with an appropriate concentration of **Sanggenon C** (e.g., 10 μ M) for a set duration [1].
- **Cell Harvesting and Staining:** Harvest the cells and use an Annexin V-FITC/PI apoptosis detection kit according to the manufacturer's instructions. This allows for the distinction between early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells [1].
- **Analysis:** Analyze the stained cells using a flow cytometer. The results can demonstrate that **Sanggenon C** significantly induces apoptosis in GBM cells compared to the control group [1].

Intracellular Reactive Oxygen Species (ROS) Measurement

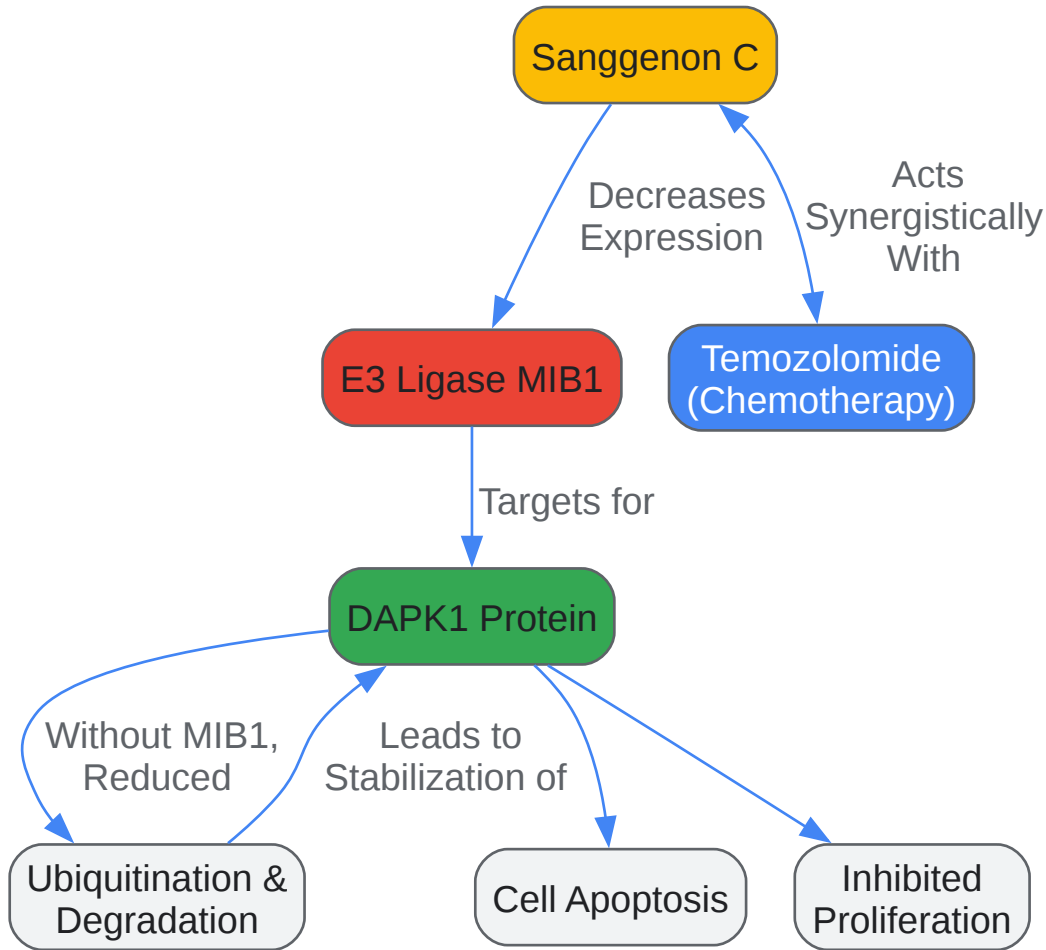
This method detects the generation of ROS, a common event in compound-induced cell stress and apoptosis [3] [4].

- **Treatment and Loading:** Seed and treat cells with **Sanggenon C** (e.g., 0, 10, 20, 40 μ M) for the desired time (e.g., 24 hours). After treatment, remove the supernatant, wash the cells with PBS, and incubate them with 10 μ M DCFH-DA in serum-free medium for 20 minutes [3] [4].
- **Detection and Analysis:** Wash the cells again with PBS to remove excess probe. The intracellular ROS levels can then be determined by either:
 - **Quantitative:** Measuring the fluorescent absorbance value using a microplate reader [3] [4].
 - **Qualitative:** Observing and photographing the fluorescence under a fluorescence microscope [3] [4].

Mechanism of Action in GBM Cells

The following diagram illustrates the anti-tumor mechanism of **Sanggenon C** in Glioblastoma (GBM) cells, as identified in a 2023 study [1].

Sanggenon C Anti-tumor Mechanism in GBM



[Click to download full resolution via product page](#)

Troubleshooting and FAQs

Based on the gathered research, here are solutions to common experimental challenges.

- **Q1: What is a safe starting concentration for Sanggenon C on a new, untested cell line?**
 - **A:** A conservative approach is to begin with a range of **1-10 μM** . The data shows that anti-proliferative effects on various cancer cell lines often begin around 5-10 μM , while normal glial cells showed higher tolerance [1] [3]. It is crucial to perform a full dose-response curve (e.g., from 1 μM to 80 μM) and include a vehicle control (DMSO) to establish the specific sensitivity of your cell model.

- **Q2: My cells are not showing expected apoptosis levels after Sanggenon C treatment. What could be wrong?**
 - **A:** Consider the following:
 - **Confirm Bioactivity:** Ensure your **Sanggenon C** stock solution is stored correctly (-20°C to -80°C) and has not been subjected to repeated freeze-thaw cycles [6] [2].
 - **Optimize Treatment Time:** Apoptosis is a time-dependent process. The 2023 GBM study treated cells for 48 hours for proliferation assays and used a specific 10 µM concentration to clearly observe apoptosis [1]. You may need to extend the treatment time.
 - **Check Your Model:** The mechanism relies on the DAPK1 pathway. If your cell line has low inherent DAPK1 expression or defective apoptosis machinery, it may be less sensitive [1].
- **Q3: How should I prepare and store my Sanggenon C stock solution?**
 - **A:** According to supplier data, **Sanggenon C** is typically soluble in DMSO at concentrations around 7-100 mg/mL (10-141 mM) [6] [2]. Prepare a stock solution, aliquot it, and store it at **-20°C for short-term use (1 month) or -80°C for long-term storage (6 months to 1 year)**. Always use freshly diluted working concentrations in cell culture medium to avoid hydrolysis and maintain compound stability [6].

The concentrations and protocols provided are based on specific research contexts. You will need to optimize these conditions for your specific experimental system.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Sanggenon C inhibits cell proliferation and induces apoptosis ... [pmc.ncbi.nlm.nih.gov]
2. Sanggenon C | Calcineurin/NFAT2 Inhibitor [medchemexpress.com]
3. Sanggenon C induces apoptosis of colon cancer cells via ... [pmc.ncbi.nlm.nih.gov]
4. induces apoptosis of colon cancer Sanggenon via inhibition of... C cells [spandidos-publications.com]

5. The natural compound Sanggenon C inhibits PRRSV ... [pmc.ncbi.nlm.nih.gov]

6. | NF-κB Inhibitor | Natural product | TargetMol Sanggenon C [targetmol.com]

To cite this document: Smolecule. [Sanggenon C cell culture concentration range]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b542400#sanggenon-c-cell-culture-concentration-range]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com